1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol
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Overview
Description
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of secondary alcohols. This compound features two chlorophenyl groups and a methyl group attached to a central carbon atom, which also bears a hydroxyl group. The presence of chlorine atoms in the phenyl rings can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable ketone or aldehyde precursor. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of chlorine atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-1-phenyl-2-methylpropan-1-ol: Lacks the second chlorine atom in the phenyl ring.
1-(4-Chlorophenyl)-1-phenyl-2-methylpropan-1-ol: Lacks the chlorine atom in the second phenyl ring.
Properties
CAS No. |
93011-56-4 |
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Molecular Formula |
C16H16Cl2O |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C16H16Cl2O/c1-11(2)16(19,12-7-9-13(17)10-8-12)14-5-3-4-6-15(14)18/h3-11,19H,1-2H3 |
InChI Key |
YGZKPUKEKOYMER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
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